molecular formula C20H18O4S2 B8543881 Diethyl 2,5-di(thien-2-yl)terephthalate

Diethyl 2,5-di(thien-2-yl)terephthalate

Cat. No. B8543881
M. Wt: 386.5 g/mol
InChI Key: ADTLAJNNVGYIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09171676B2

Procedure details

Diethyl 2,5-dibromoterephthalate (4.27 g, 11.24 mmol) and 2-thienylzinc bromide (0.5 M in THF, 50 ml, 25 mmol) are introduced into a two necked flask. The catalyst palladium tetrakis(triphenylphosphine) (Pd(PPh3)4) is then introduced into the two necked flask. The mixture thereby obtained is heated to reflux (70° C.) for 3 h. After a return to ambient temperature, the reaction mixture is poured into a saturated solution of NH4Cl. The product is extracted with ethyl acetate (3×100 ml). The extracts are combined and washed with water then dried on Na2SO4. After filtration, the solvent is removed under reduced pressure. The crude product is purified on chromatography column (silica gel, hexane/dichloromethane, 10:1, v/v)) to provide a white solid (3.5 g, 80%).
Quantity
4.27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Yield
80%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:12]=[C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:10](Br)=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].[Br-].[S:20]1[CH:24]=[CH:23][CH:22]=[C:21]1[Zn+].[NH4+].[Cl-]>C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[S:20]1[CH:24]=[CH:23][CH:22]=[C:21]1[C:2]1[CH:12]=[C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:10]([C:21]2[S:20][CH:24]=[CH:23][CH:22]=2)=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2,3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
4.27 g
Type
reactant
Smiles
BrC1=C(C(=O)OCC)C=C(C(=C1)C(=O)OCC)Br
Name
Quantity
50 mL
Type
reactant
Smiles
[Br-].S1C(=CC=C1)[Zn+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture thereby obtained
TEMPERATURE
Type
TEMPERATURE
Details
is heated
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
then dried on Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified on chromatography column (silica gel, hexane/dichloromethane, 10:1

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1=C(C(=O)OCC)C=C(C(=C1)C(=O)OCC)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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